Senampeline D Senampeline D
Brand Name: Vulcanchem
CAS No.: 62787-01-3
VCID: VC3846060
InChI: InChI=1S/C25H31NO8/c1-7-15(4)23(28)31-13-18(9-3)25(30)32-14-19-10-11-26-21(33-17(6)27)12-20(22(19)26)34-24(29)16(5)8-2/h7-11,20-21H,12-14H2,1-6H3/b15-7+,16-8+,18-9-/t20-,21+/m1/s1
SMILES: CC=C(C)C(=O)OCC(=CC)C(=O)OCC1=C2C(CC(N2C=C1)OC(=O)C)OC(=O)C(=CC)C
Molecular Formula: C25H31NO8
Molecular Weight: 473.5 g/mol

Senampeline D

CAS No.: 62787-01-3

Cat. No.: VC3846060

Molecular Formula: C25H31NO8

Molecular Weight: 473.5 g/mol

* For research use only. Not for human or veterinary use.

Senampeline D - 62787-01-3

Specification

CAS No. 62787-01-3
Molecular Formula C25H31NO8
Molecular Weight 473.5 g/mol
IUPAC Name [(5S,7R)-5-acetyloxy-7-[(E)-2-methylbut-2-enoyl]oxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate
Standard InChI InChI=1S/C25H31NO8/c1-7-15(4)23(28)31-13-18(9-3)25(30)32-14-19-10-11-26-21(33-17(6)27)12-20(22(19)26)34-24(29)16(5)8-2/h7-11,20-21H,12-14H2,1-6H3/b15-7+,16-8+,18-9-/t20-,21+/m1/s1
Standard InChI Key DYLUSUNCJYDAKT-PCIXYTJNSA-N
Isomeric SMILES C/C=C(\C)/C(=O)OC/C(=C/C)/C(=O)OCC1=C2[C@@H](C[C@@H](N2C=C1)OC(=O)C)OC(=O)/C(=C/C)/C
SMILES CC=C(C)C(=O)OCC(=CC)C(=O)OCC1=C2C(CC(N2C=C1)OC(=O)C)OC(=O)C(=CC)C
Canonical SMILES CC=C(C)C(=O)OCC(=CC)C(=O)OCC1=C2C(CC(N2C=C1)OC(=O)C)OC(=O)C(=CC)C

Introduction

Chemical Characterization of Senampeline D

Molecular Structure and Formula

Senampeline D is classified as a pyrrolizidine alkaloid derivative with the systematic IUPAC name [(Z)-2-[[(5S,7R)-5-acetyloxy-7-[(E)-2-methylbut-2-enoyl]oxy-6,7-dihydro-5H-pyrrolizin-1-yl]methoxycarbonyl]but-2-enyl] (E)-2-methylbut-2-enoate . Its molecular formula, C₂₅H₃₁NO₈, reflects a combination of esterified carboxylic acid groups and unsaturated hydrocarbon chains, contributing to its lipophilic nature . The compound’s stereochemistry, particularly the (5S,7R) configuration and E/Z isomerism in the acyloxy groups, plays a critical role in its three-dimensional conformation and potential interactions with biological targets .

Physicochemical Properties

Senampeline D’s physicochemical profile is defined by its solubility in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide (DMSO), with limited aqueous solubility . Storage recommendations specify maintaining the compound at -20°C to prevent degradation, underscoring its sensitivity to thermal and hydrolytic conditions . Key properties are summarized in Table 1.

Table 1. Physicochemical Properties of Senampeline D

PropertyValueSource
Molecular Weight473.52 g/mol
SolubilityChloroform, DMSO, Acetone
Storage Temperature-20°C
Purity>95% (HPLC-DAD)

Spectral Data and Structural Confirmation

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in verifying Senampeline D’s structure. Proton NMR spectra confirm the presence of acetyloxy (δ 2.1–2.3 ppm) and α,β-unsaturated ester groups (δ 5.8–6.3 ppm), while high-resolution mass spectrometry aligns with the theoretical molecular weight of 473.52 g/mol . The compound’s isomeric SMILES string, CC=C(C)C(=O)OC1CC(N2C1=C(C=C2)COC(=O)C(=CC)COC(=O)C=C(C)C)OC(=O)C, provides a precise representation of its stereochemical arrangement .

Synthesis and Stability

Synthetic Pathways

Research Applications and Biological Relevance

Current Uses in Life Sciences

Comparative Analysis with Related Compounds

Senampeline A and Structural Analogues

Senampeline A (C₂₅H₃₁NO₈), a structural isomer of Senampeline D, shares identical molecular weight and functional groups but differs in acyloxy substitution patterns. Comparative data (Table 2) highlight these distinctions, which may influence bioavailability and target selectivity.

Table 2. Comparative Properties of Senampeline D and A

PropertySenampeline DSenampeline A
Acyloxy Substituents(E)-2-methylbut-2-enoyl(E)-3-methylbut-2-enoyl
Melting PointNot reportedNot reported
CAS Number62787-01-362841-11-6

Functional Differences and Similarities

Challenges and Future Directions

Gaps in Current Knowledge

Critical unknowns include Senampeline D’s pharmacokinetic parameters, metabolic pathways, and ecotoxicological impact . The lack of in vitro or in vivo bioactivity data hampers its transition from a research chemical to a therapeutic candidate.

Proposed Research Initiatives

Priority areas include:

  • Synthetic Optimization: Developing enantioselective routes to improve yield and purity .

  • Biological Screening: Evaluating antimicrobial, anticancer, and insecticidal activity in cell-based assays.

  • Structural Modification: Engineering water-soluble derivatives for enhanced bioavailability .

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